molecular formula C22H26ClFN4O2 B2768724 N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898432-26-3

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Katalognummer: B2768724
CAS-Nummer: 898432-26-3
Molekulargewicht: 432.92
InChI-Schlüssel: LSYIJQYPSQGWLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(3-Chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a bifunctional oxalamide derivative characterized by its structurally complex aromatic and heterocyclic substituents. The molecule features a central oxalamide (N1–C(=O)–C(=O)–N2) core, with N1 linked to a 3-chloro-4-methylphenyl group and N2 connected to a 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl chain. The chloro and methyl substituents on the phenyl ring may enhance lipophilicity and steric bulk, while the 4-fluorophenyl group contributes electron-withdrawing effects. The 4-methylpiperazine moiety, a common pharmacophore in medicinal chemistry, likely improves solubility and bioavailability through its basic nitrogen center .

Eigenschaften

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-15-3-8-18(13-19(15)23)26-22(30)21(29)25-14-20(16-4-6-17(24)7-5-16)28-11-9-27(2)10-12-28/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYIJQYPSQGWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro and methyl substitutions on the phenyl ring
  • A fluorophenyl group linked through an ethyl chain
  • An oxalamide moiety

Its molecular formula is C20H24ClFN3O2C_{20}H_{24}ClFN_3O_2, with a molecular weight of approximately 397.87 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity, which may improve binding interactions with biological targets.

Synthesis

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylphenylamine with derivatives of 4-fluorophenol under conditions that promote the formation of the oxalamide linkage. The general reaction scheme includes:

  • Activation of the amine or phenolic groups.
  • Reaction with coupling agents to enhance yield and purity.

Biological Activity

Preliminary studies indicate that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus.
  • Anticancer Activity : Initial investigations suggest cytotoxic effects against several cancer cell lines, including ovarian and cervical cancer cells. The mechanism may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of related oxalamide compounds against various bacteria, revealing promising results for S. aureus with MIC values around 3.60 µM .
  • Cytotoxicity Testing : In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Comparative Analysis

The following table compares N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide with structurally similar compounds:

Compound NameStructureUnique Features
N1-(3-Chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxamideStructureLacks fluorine substitution, differing biological activity profile.
N1-(3-Chloro-4-fluorophenyl)-N2-(2-aminoethyl)oxalamideStructureContains amino group instead of phenoxy, affecting solubility and reactivity.
N'-(3-Chloro-4-methoxyphenyl)-N''-(2-bromoethyl)oxalamideStructureFeatures a methoxy group, which can alter pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related amide/oxalamide derivatives documented in the literature.

Structural Analogues and Key Differences

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications References
Target Compound C₂₃H₂₇ClFN₄O₂ 3-Chloro-4-methylphenyl, 4-fluorophenyl, 4-methylpiperazine Oxalamide, piperazine Hypothetical: Kinase inhibition, CNS targeting (inferred from piperazine)
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide C₄₀H₃₈Cl₄N₆O₈ Bis-azetidinone, chloro, methoxy Oxalamide, azetidinone Antimicrobial (azetidinone activity)
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 3-Chlorophenethyl, 4-nitrobenzoyl Amide, nitro Biofunctional hybrids (e.g., antimicrobial)
N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide C₁₉H₂₂ClN₃O₃S 4-Chlorophenyl, sulfonamide Acetamide, sulfonamide Enzyme inhibition (sulfonamide pharmacophore)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 3,4-Dichlorophenyl, pyrazolone Acetamide, pyrazolone Coordination chemistry, antibiotic analogs

Key Comparative Insights

  • Substituent Effects: The 3-chloro-4-methylphenyl group offers a balance of lipophilicity (chloro) and steric hindrance (methyl), contrasting with the 3,4-dichlorophenyl group in , which increases electronegativity but may reduce solubility. The 4-fluorophenyl moiety (electron-withdrawing) differs from nitrobenzamide derivatives (e.g., ), which exhibit stronger electron-deficient aromatic systems.
  • Biological Implications: Piperazine-containing compounds often target serotonin or dopamine receptors in CNS disorders, whereas sulfonamides (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase). Azetidinone-containing oxalamides (e.g., ) show antimicrobial activity, suggesting the target compound’s azetidinone-free structure may prioritize different therapeutic pathways.

Crystallographic and Conformational Analysis

highlights that substituent positioning (e.g., dihedral angles between aromatic and heterocyclic rings) critically influences molecular conformation and intermolecular interactions. For instance, the dichlorophenyl-acetamide derivative exhibits three distinct conformers with dihedral angles ranging from 44.5° to 77.5°, impacting hydrogen-bonding networks . By analogy, the target compound’s 4-methylpiperazine and fluorophenyl groups may enforce specific torsional angles, affecting its binding mode in biological systems.

Q & A

Q. What are the optimal synthetic routes for this oxalamide derivative, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Formation of the chlorophenyl intermediate via nucleophilic substitution (e.g., 3-chloro-4-methylaniline with oxalyl chloride).
  • Step 2 : Coupling the intermediate with the piperazine-ethyl moiety using carbodiimide-mediated activation (e.g., DCC or HATU in anhydrous DMF) .
  • Critical Factors : Reaction temperature (0–25°C), solvent choice (DCM for lipophilic intermediates), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Yields range from 65% (DCC) to 90% (HATU), with urea derivatives as common byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the compound’s structure using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine methyl at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~500).
  • X-ray Crystallography : Single-crystal diffraction with SHELX software (SHELXL for refinement) to resolve 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) with this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with thiophene or morpholine) and test biological activity .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. Compare with experimental IC₅₀ values from enzyme inhibition assays .
  • Data Correlation : Use QSAR models to link electronic properties (Hammett constants) of substituents to activity trends (e.g., fluorophenyl enhances metabolic stability) .

Q. How can contradictory data regarding the compound’s biological efficacy across assays be resolved?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
  • Purity Checks : Reanalyze compound batches via HPLC-MS to rule out degradation products (e.g., hydrolyzed oxalamide).
  • Cell-Based vs. Cell-Free Assays : Compare results in vitro (e.g., enzyme inhibition) and in cell lines (e.g., cytotoxicity in HeLa cells) to identify off-target effects .

Q. What methodologies elucidate the compound’s interaction with biological targets like kinases or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., RSK kinase) and measure real-time binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy to infer interaction mechanisms (e.g., hydrophobic vs. hydrogen-bonding) .
  • Cryo-EM/X-ray Co-crystallization : Resolve compound-target complexes at atomic resolution to guide rational drug design .

Data-Driven Analysis

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP Analysis : Measure octanol/water partitioning (e.g., UPLC-MS) to assess lipophilicity. Fluorophenyl and methylpiperazine groups increase LogP, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Piperazine moieties are prone to N-oxidation, requiring prodrug strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.